N,N'-Methanetetraylbis(4-nitroaniline)
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Overview
Description
N,N’-Methanetetraylbis(4-nitroaniline) is an organic compound characterized by the presence of two 4-nitroaniline groups connected via a methanetetrayl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methanetetraylbis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the methanetetrayl bridge is formed by the reaction of formaldehyde with the amino groups of 4-nitroaniline .
Industrial Production Methods
Industrial production of N,N’-Methanetetraylbis(4-nitroaniline) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N,N’-Methanetetraylbis(4-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N’-Methanetetraylbis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of corrosion inhibitors and as a stabilizer in various chemical formulations
Mechanism of Action
The mechanism of action of N,N’-Methanetetraylbis(4-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of N,N’-Methanetetraylbis(4-nitroaniline) with similar chemical properties.
N-Methyl-4-nitroaniline: Used as an additive in energetic materials and has similar nitro group reactivity.
N,N-Dimethyl-4-nitroaniline: Known for its piezoelectric properties and used in various industrial applications
Uniqueness
N,N’-Methanetetraylbis(4-nitroaniline) is unique due to its methanetetrayl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not observed in its similar compounds .
Properties
CAS No. |
738-66-9 |
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Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8H |
InChI Key |
JYGXGJKTQJJNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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